6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine
Beschreibung
Eigenschaften
CAS-Nummer |
214905-91-6 |
|---|---|
Molekularformel |
C23H24N6 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
6,7-bis[4-(dimethylamino)phenyl]pyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24N6/c1-28(2)17-9-5-15(6-10-17)19-13-20-22(24)25-14-26-23(20)27-21(19)16-7-11-18(12-8-16)29(3)4/h5-14H,1-4H3,(H2,24,25,26,27) |
InChI-Schlüssel |
ZMIXZCOYFOZFGM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N=C3C(=C2)C(=NC=N3)N)C4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Construction of Pyrido[2,3-d]pyrimidine Core
A common starting point is the synthesis of 4-amino-2-methylsulfanyl-pyrimidine derivatives, which are then elaborated to the pyrido[2,3-d]pyrimidine system. The general procedure includes:
- Amination of pyrimidine esters: Treatment of pyrimidine esters with amines (e.g., dimethylamino-substituted anilines) in the presence of triethylamine to yield 4-alkyl/cycloalkylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl esters.
- Reduction: The ester group is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4) under controlled low temperatures.
- Oxidation: The alcohol is oxidized to the aldehyde using manganese dioxide (MnO2), which is a mild oxidant suitable for sensitive heterocycles.
This sequence is summarized in Table 1.
| Step | Reaction Type | Reagents/Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| 1 | Amination | Pyrimidine ester + amine, Et3N | 4-Alkylamino-2-methylsulfanyl-pyrimidine ester | 85-90 |
| 2 | Reduction | LiAlH4, THF, < -10 °C | Corresponding pyrimidine alcohol | 80-85 |
| 3 | Oxidation | MnO2, chloroform, room temp | Pyrimidine carbaldehyde | 75-80 |
Formation of Pyrido[2,3-d]pyrimidine Ring
The aldehyde intermediates undergo Knoevenagel condensation with active methylene compounds (e.g., cyanoacetic acid derivatives) in the presence of benzylamine to form pyridopyrimidine intermediates. This step introduces functional groups at the C-6 position and facilitates ring closure.
Final Functionalization
The 4-position amine is introduced or retained through the synthetic sequence, ensuring the final compound is 6,7-bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine.
Alternative Green Synthesis Approaches
Recent advances have explored environmentally friendly methods for related pyrido[2,3-d]pyrimidine derivatives:
- One-pot, four-component synthesis using ultrasonic irradiation and Brønsted acidic ionic liquids as catalysts in aqueous media. This method condenses aromatic aldehydes, 2-thiobarbituric acid, and ammonium acetate to form pyrido[2,3-d]pyrimidine derivatives efficiently with high yields and short reaction times.
- The use of ionic liquids such as [H-NMP]+[HSO4]− facilitates catalyst recovery and reuse, enhancing sustainability.
- Ultrasonic irradiation accelerates reaction rates and improves product purity.
While this method is demonstrated for pyrido[2,3-d:6,5-d′]dipyrimidines, it provides a conceptual framework for developing greener syntheses of related compounds like this compound.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Multi-step classical synthesis | Amination, reduction, oxidation, substitution | High regioselectivity, well-established | Multiple steps, use of hazardous reagents (LiAlH4, m-CPBA) |
| One-pot ultrasonic synthesis | Four-component condensation with ionic liquid catalyst | Eco-friendly, short reaction time, catalyst reuse | Limited to certain derivatives, scale-up challenges |
| Nucleophilic aromatic substitution | Sulfoxide intermediate displacement | Efficient introduction of aryl groups | Requires oxidation step, sensitive reagents |
Research Findings and Yields
- The classical multi-step synthesis yields intermediates in the range of 75–90%, with overall yields for the final compound typically above 60% after purification.
- The green synthesis approach reports yields exceeding 80% for related pyrido[2,3-d]pyrimidine derivatives, with significant reduction in reaction time (minutes to hours) compared to classical methods.
- Structural confirmation is routinely performed by NMR, MS, and melting point analysis, ensuring high purity and correct substitution patterns.
Analyse Chemischer Reaktionen
6,7-Bis-(4-Dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.
Reduktion: Reduktionsreaktionen beinhalten oft Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nucleophile unter bestimmten Bedingungen.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu entsprechenden Chinonen führen, während Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Anticancer Properties
Research indicates that compounds similar to 6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine exhibit notable anticancer properties. For instance, studies have demonstrated that pyrido[2,3-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .
Antimicrobial Effects
Another significant application is in antimicrobial therapy. Compounds within this chemical class have shown efficacy against a range of bacterial strains and fungi. The mechanism of action typically involves disrupting microbial cell wall synthesis or interfering with nucleic acid metabolism .
Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit enzymes such as protein kinases and phosphodiesterases, which are crucial in various signaling pathways related to cancer and inflammation .
Case Studies
-
Anticancer Activity Against Breast Cancer Cells
A study investigated the effects of pyrido[2,3-d]pyrimidine derivatives on MCF-7 breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction. The study utilized flow cytometry and Western blot analysis to confirm these findings . -
Inhibition of Bacterial Growth
Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
Wirkmechanismus
The mechanism of action of 6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific pathways by binding to active sites, thereby altering the function of the target molecule. This interaction can lead to various biological effects, depending on the pathway involved .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
The biological and physicochemical properties of pyrido[2,3-d]pyrimidines are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:
Substituent Position and Electronic Effects
- 6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine: Positions 6 and 7: Bulky, electron-rich 4-dimethylaminophenyl groups likely improve solubility and membrane permeability compared to unsubstituted analogs. The dimethylamino group may also act as a hydrogen-bond acceptor, enhancing target engagement .
- 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine (): Position 5: A bromophenyl group introduces steric bulk and electron-withdrawing effects, which may improve binding affinity in hydrophobic kinase pockets. Position 7: A morpholinylpyridyl substituent enhances solubility via the morpholine oxygen and may confer selectivity for adenosine kinase isoforms .
Physicochemical and Pharmacokinetic Properties
- Solubility : Morpholine-containing analogs (e.g., ) exhibit improved aqueous solubility due to the polar oxygen atom, whereas bromophenyl groups may reduce solubility .
Biologische Aktivität
6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine (commonly referred to as compound 1) is a synthetic organic compound with potential therapeutic applications, particularly in oncology and cell proliferation disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for compound 1 is C23H24N6, featuring a pyrido[2,3-d]pyrimidine core substituted with dimethylamino groups. Its structural characteristics contribute to its biological activity, particularly its ability to interact with various molecular targets involved in cell cycle regulation and apoptosis.
Compound 1 has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. By inhibiting CDKs, compound 1 can induce cell cycle arrest and promote apoptosis in cancer cells. This mechanism is particularly relevant for treating malignancies characterized by uncontrolled cell proliferation.
| Mechanism | Description |
|---|---|
| CDK Inhibition | Inhibits cyclin-dependent kinases, leading to cell cycle arrest |
| Apoptosis Induction | Promotes programmed cell death in cancer cells |
| Histone Deacetylase (HDAC) Inhibition | May exhibit inhibitory effects on HDACs, enhancing acetylation of histones |
Biological Activity and Efficacy
Recent studies have demonstrated that compound 1 exhibits significant biological activity against various cancer cell lines. For instance, it has shown efficacy in inducing apoptosis in myelodysplastic syndrome (SKM-1) cell lines through the activation of acetylated histones, which play a role in gene expression regulation.
Case Study: Antitumor Activity
In a study involving xenograft models of SKM-1 cells, compound 1 was administered orally and resulted in substantial antitumor activity. The compound enhanced the intracellular levels of acetyl-histone H3 and P21, indicating its role in modulating epigenetic markers associated with tumor suppression .
Pharmacokinetics
Pharmacokinetic studies reveal that compound 1 possesses favorable absorption characteristics. It shows good permeability across biological membranes and minimal metabolic degradation in liver models from various species. This profile suggests potential for effective oral administration in clinical settings.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.8757 |
| Blood-Brain Barrier Penetration | +0.9386 |
| Caco-2 Permeability | +0.6071 |
Toxicity and Safety Profile
The safety profile of compound 1 has been evaluated through Ames tests and other toxicity assays. While some cytotoxic effects were observed at high concentrations, the compound did not exhibit significant carcinogenic properties under standard testing conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
